

Waglerin-1 structure and amino acid sequence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Waglerin-1

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An In-depth Technical Guide to the Structure, Function, and Analysis of **Waglerin-1**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Waglerin-1 is a 22-amino acid peptide toxin originally isolated from the venom of the Wagler's pit viper, *Tropidolaemus wagleri* (formerly *Trimeresurus wagleri*).^{[1][2]} It is a potent and highly selective competitive antagonist of the adult muscle-type nicotinic acetylcholine receptor (nAChR), making it a valuable pharmacological tool for studying neuromuscular transmission.^{[1][3][4]} Unlike the large three-finger neurotoxins from elapid snakes, **Waglerin-1** represents a distinct structural class of nAChR antagonists from viperid venom.^[4] Its unique selectivity for specific nAChR subunits and isoforms across different species has made it a subject of intense research for understanding receptor structure-function relationships and as a potential scaffold for drug design. This guide provides a comprehensive overview of its structure, mechanism of action, quantitative data, and key experimental methodologies.

Structure and Amino Acid Sequence

Waglerin-1 is a monomeric peptide characterized by a high proline content and a single intramolecular disulfide bond that is essential for its biological activity.^{[5][6]}

Primary Structure (Amino Acid Sequence)

The primary sequence of **Waglerin-1** consists of 22 amino acid residues.^{[1][2]}

- Sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys⁹-His-Pro-Pro-Cys¹³-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OH[2][7][8]
- Molecular Weight: Approximately 2520.0 g/mol [2][7]

Secondary and Tertiary Structure

The three-dimensional structure of **Waglerin-1** in an aqueous solution has been studied using 2D NMR spectroscopy.[1] The key structural feature is a rigid, disulfide-bonded loop formed between Cysteine residues at positions 9 and 13 (Cys⁹-Cys¹³).[1][2][9] This loop creates a constrained conformational core.

- Core Loop: A short, rigid loop defined by the Cys⁹-Cys¹³ disulfide bond.[1] A synthetic analog where these cysteines were replaced with alanines was found to be non-toxic, highlighting the critical role of this bond for bioactivity.[5]
- Flexible Tails: The N-terminal (residues 1-8) and C-terminal (residues 14-22) regions are extended and conformationally flexible.[1] It is hypothesized that these flexible tails can undergo structural rearrangement when moving from an aqueous to a less polar environment, such as the receptor binding pocket, which may contribute to its efficacy.[1]

Mechanism of Action

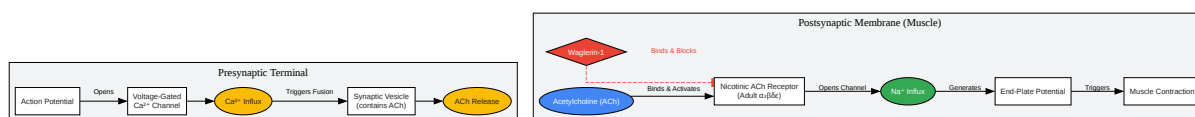
Waglerin-1 exerts its primary physiological effect by blocking signal transmission at the neuromuscular junction. The cause of death in mice administered the toxin is respiratory failure resulting from this neuromuscular blockade.[10]

Primary Target: Adult Muscle Nicotinic Acetylcholine Receptor (nAChR)

Waglerin-1 is a competitive antagonist of the muscle nAChR, binding to the same site as the endogenous neurotransmitter, acetylcholine (ACh).[1][4] This prevents the ion channel from opening in response to ACh, thereby inhibiting muscle contraction.

The toxin exhibits remarkable subunit and species selectivity:

- **Subunit Selectivity:** It selectively blocks the adult (ϵ -containing) form of the muscle nAChR. [11][12] It binds with approximately 2,100-fold higher affinity to the α - ϵ subunit interface than to the α - δ subunit interface of the mouse nAChR. [1][13] This explains why neonatal mice, whose nAChRs contain a gamma (γ) subunit instead of the epsilon (ϵ) subunit, are resistant to the toxin's lethal effects. [4][11]
- **Species Selectivity:** **Waglerin-1** is significantly more potent on mouse nAChRs than on those from rats or humans, binding with about 100-fold higher affinity to the mouse receptor. [1][13] This difference has been traced to specific amino acid variations in both the α and ϵ subunits between species. [13][14]



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Caption: Inhibition of neuromuscular transmission by **Waglerin-1**.

Secondary Target: GABA-A Receptors

In addition to its potent effects on nAChRs, **Waglerin-1** has been shown to modulate γ -aminobutyric acid type A (GABA-A) receptors in the central nervous system.^{[1][3]} Its effect can be either potentiating or inhibitory, depending on the specific neuronal population and the subunit composition of the GABA-A receptor.^{[1][15]}

Quantitative Pharmacological Data

The potency of **Waglerin-1** has been quantified in various biological systems. The data highlights its high affinity for the mouse muscle nAChR and its comparatively lower potency on other targets.

Target System	Assay Type	Parameter	Value	Species	Reference(s)
Adult Muscle End-Plate	Electrophysiology (ACh Iontophoresis)	IC ₅₀	50 nM	Mouse	[11] [13] [16]
Phrenic Nerve-Hemidiaphragm Preparation	Muscle Twitch Inhibition	EC ₅₀	~4 µM	Mouse	[10]
Nucleus Accumbens Neurons (GABA-A Receptor)	Whole-Cell Patch Clamp (GABA-induced current)	IC ₅₀	2.5 µM	Rat	[1] [12]
nAChR α-ε vs α-δ subunit interface	Competitive Binding Assay	Affinity	~2100x higher for α-ε	Mouse	[1] [13] [14]
nAChR α-ε interface: Mouse vs. Rat/Human	Competitive Binding Assay	Affinity	~100x higher for Mouse	-	[1] [13] [14]

Detailed Experimental Protocol: nAChR Characterization via Two-Electrode Voltage Clamp (TEVC)

This protocol describes a standard method for determining the IC₅₀ of **Waglerin-1** on adult mouse muscle nAChRs heterologously expressed in *Xenopus laevis* oocytes.

Objective

To measure the concentration-dependent inhibition of acetylcholine-evoked currents by **Waglerin-1** at the adult mouse muscle nAChR ($\alpha_2\beta\delta\epsilon$) and to determine its half-maximal inhibitory concentration (IC_{50}).

Materials

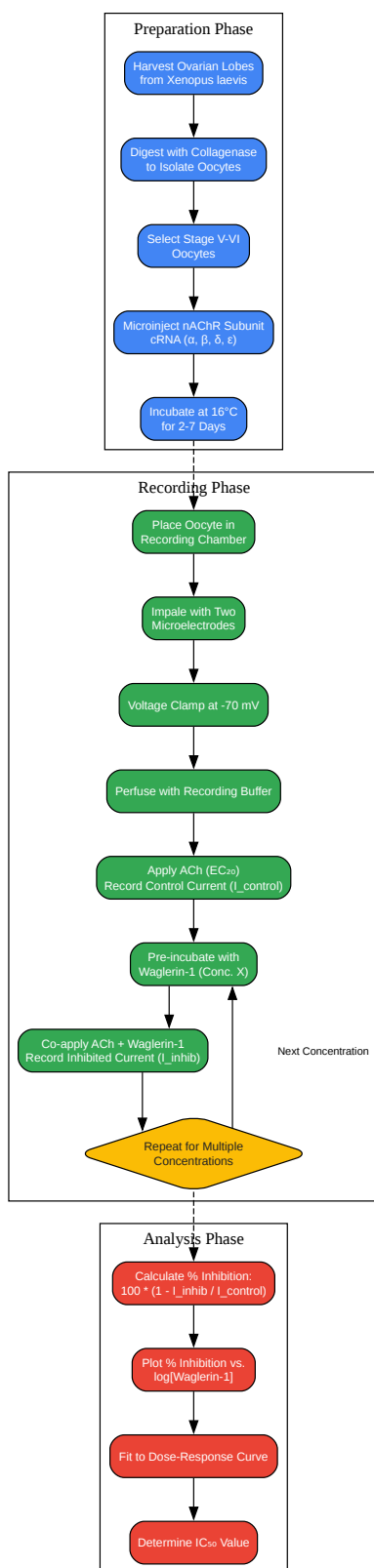
- Oocytes: Stage V–VI oocytes from *Xenopus laevis*.
- cRNA: Purified, capped cRNAs for mouse muscle nAChR subunits (α , β , δ , ϵ).
- Solutions:
 - Collagenase solution (e.g., 2 mg/mL in Ca^{2+} -free OR-2 solution).
 - Oocyte Ringer 2 (OR-2) solution.
 - ND96 storage solution (supplemented with antibiotics).
 - Recording solution (e.g., Ba^{2+} Ringer).
 - Electrode solution: 3 M KCl.
- Reagents: Acetylcholine (ACh), **Waglerin-1**.
- Equipment: Stereomicroscope, microinjection system (e.g., Nanoject), TEVC amplifier and data acquisition system, perfusion system, micromanipulators, pipette puller.

Methodology

- Oocyte Preparation:
 - Surgically harvest ovarian lobes from an anesthetized *Xenopus laevis* frog.
 - Isolate oocytes by incubation in a collagenase solution to defolliculate the cells.
 - Manually select healthy, stage V-VI oocytes and wash thoroughly.
- cRNA Microinjection:

- Mix cRNAs for the α , β , δ , and ϵ subunits in a specific molar ratio (e.g., 2:1:1:1 for α : β : δ : ϵ).
- Using a microinjection pipette, inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte.
- Incubate the injected oocytes in ND96 solution at 14–17 °C for 2–7 days to allow for receptor expression on the cell surface.
- Two-Electrode Voltage Clamp (TEVC) Recording:
 - Place an oocyte in the recording chamber and continuously perfuse with the recording solution.
 - Impale the oocyte with two glass microelectrodes (0.5–2.0 M Ω resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
 - Clamp the oocyte's membrane potential at a holding potential of -70 mV.
 - Establish a baseline current by perfusing with the recording solution.
- Data Acquisition and Analysis:
 - Determine the concentration of ACh that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to ensure sensitivity to inhibition.
 - Apply a pulse of the predetermined ACh concentration and record the peak inward current.
 - Wash the chamber until the current returns to baseline.
 - Pre-incubate the oocyte with the lowest concentration of **Waglerin-1** for a set period (e.g., 2-3 minutes).
 - Co-apply the same ACh pulse along with the **Waglerin-1** and record the inhibited peak current.
 - Repeat this process for a range of increasing **Waglerin-1** concentrations.

- Calculate the percentage of inhibition for each **Waglerin-1** concentration relative to the control ACh response.
- Plot the percentage inhibition against the logarithm of the **Waglerin-1** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.



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Caption: Experimental workflow for IC₅₀ determination using TEVC.

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- To cite this document: BenchChem. [Waglerin-1 structure and amino acid sequence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151378#waglerin-1-structure-and-amino-acid-sequence]

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